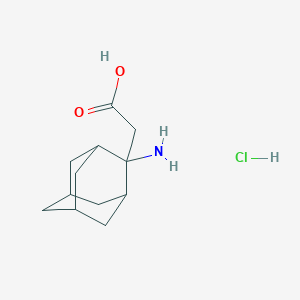

2-(2-Amino-2-adamantyl)acetic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The study of adamantane derivatives, such as “2-(2-Amino-2-adamantyl)acetic acid;hydrochloride,” focuses on their synthesis, structural characterization, and the investigation of their physical and chemical properties. These compounds are notable for their unique cage-like adamantane core, which imparts stability and influences their reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of adamantane derivatives often involves the Mannich reaction, a method that allows for the introduction of amino groups into the adamantane framework. For instance, 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides were synthesized via the Mannich reaction, showcasing a method for producing amino-adamantane derivatives (Makarova, Moiseev, & Zemtsova, 2002).

Molecular Structure Analysis

The adamantane derivatives exhibit diverse molecular structures, often characterized by their robust three-dimensional frameworks. The crystalline structure of certain derivatives demonstrates inclusion complexes with solvents, indicating a capacity for molecular recognition and mimicry (Miragaya, Jover, Fraga, Meijide, & Tato, 2010).

Chemical Reactions and Properties

Adamantane derivatives engage in various chemical reactions, reflecting their chemical versatility. Self-acylation reactions, for example, have been utilized to create bis(adamantyl) acetoacetic acids, demonstrating the reactive adaptability of these compounds (Kovalev, Shokova, Shmailov, Vatsouro, & Tafeenko, 2010).

Physical Properties Analysis

The physical properties of adamantane derivatives, including solubility, melting points, and crystal structures, are influenced by the adamantane core and functional groups. For instance, the crystallization of certain cholic acid derivatives from racemic 2-butanol highlights the impact of the adamantane structure on solubility and crystalline behavior (Miragaya et al., 2010).

Applications De Recherche Scientifique

Enantioresolution and Chameleonic Mimicry

[3β,5β,7α,12α]-3[(Adamantyl-1-acetyl)-amino]-7-12-dihydroxycholan-24-oic acid, a derivative involving adamantylacetyl, has been studied for its unique chameleonic mimicry and enantioresolution properties. It forms inclusion complexes with specific enantiomers of other compounds, showcasing its potential in chiral separation and purification processes (Miragaya et al., 2010).

Antimicrobial and Anti-inflammatory Activities

Compounds incorporating the adamantyl structure, similar to 2-(2-Amino-2-adamantyl)acetic acid, have shown promising antimicrobial and anti-inflammatory activities. This indicates the potential of these compounds in developing new treatments for bacterial infections and inflammation (Al-Deeb et al., 2006).

Synthesis and Psychotropic Activities

Adamantyl-aminoketones, closely related to the adamantyl group in 2-(2-Amino-2-adamantyl)acetic acid, have been synthesized and analyzed for their psychotropic activities. These compounds demonstrate a broad spectrum of pharmacological activities, suggesting potential applications in neurological and psychological treatments (Makarova et al., 2000).

Synthesis of Key Intermediates

The compound 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, closely related to 2-(2-Amino-2-adamantyl)acetic acid, serves as a key intermediate in the synthesis of saxagliptin for treating type 2 diabetes mellitus. This highlights the role of adamantyl-based compounds in medicinal chemistry and drug development (Wang et al., 2018).

Self-Acylation and Synthesis of Derivatives

The self-acylation of adamantylacetic acids, a process related to the structure of 2-(2-Amino-2-adamantyl)acetic acid, provides a route to synthesizing various derivatives. These derivatives have potential applications in creating sterically hindered compounds for various pharmaceutical and chemical applications (Kovalev et al., 2010).

Mécanisme D'action

The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The adamantyl moiety, due to its lipophilic properties, is accommodated in the lipid core of the bilayer while the hydrophilic part of the molecule is exposed on the liposome surface .

Orientations Futures

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

Propriétés

IUPAC Name |

2-(2-amino-2-adamantyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c13-12(6-11(14)15)9-2-7-1-8(4-9)5-10(12)3-7;/h7-10H,1-6,13H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJVFHXWUIXRSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3(CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488352.png)

![(2S)-2-[2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/no-structure.png)

![6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488360.png)

![5-chloro-2-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2488364.png)

![N-(5-chloro-2-methylphenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B2488366.png)

![7-(4-bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2488370.png)

![tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2488371.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B2488372.png)